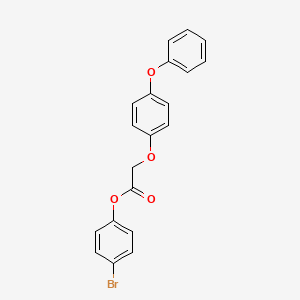

4-溴苯基 2-(4-苯氧基苯氧基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromophenyl 2-(4-phenoxyphenoxy)acetate is a compound that is not directly studied in the provided papers. However, the papers do discuss various bromophenol derivatives and their chemical properties, synthesis, and potential applications. Bromophenols are a class of compounds that contain a bromine atom attached to a phenol ring, and they are known for their diverse applications, including their use in industrial products and their biological activity as enzyme inhibitors .

Synthesis Analysis

The synthesis of bromophenol derivatives is a topic of interest in several studies. For instance, the synthesis of 4-bromo-4'-hydroxybiphenyl, a related compound, was achieved by bromination after esterification to protect the hydroxyl group, with trifluoroacetohypobromous anhydride being identified as an effective brominating agent . Another study reported the regioselective bromination of 4-methoxyphenylacetic acid to yield 2-(3-Bromo-4-methoxyphenyl)acetic acid with a high degree of selectivity and yield . These methods could potentially be adapted for the synthesis of 4-Bromophenyl 2-(4-phenoxyphenoxy)acetate.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives has been characterized using various techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single-crystal X-ray diffraction, and its intermolecular contacts were examined using Hirshfeld surfaces . Similarly, the molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid was determined, revealing the orientation of substituents around the phenyl ring and the formation of hydrogen-bonded dimers in the crystal .

Chemical Reactions Analysis

The reactivity of bromophenol derivatives in various chemical reactions has been explored. For instance, the decomposition of 2-bromophenol in NaOH solution at high temperatures leads to debromination and the formation of both aliphatic and aromatic compounds . Additionally, the oxidation kinetics of 2,4-bromophenol by UV/persulfate and UV/hydrogen peroxide were studied, showing the formation of bromate and brominated polymeric products .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are influenced by their molecular structure. The enzymatic detection of organophosphorus pesticides using substituted indoxyl acetates, which are structurally related to bromophenols, demonstrated the importance of molecular properties for the stability and intensity of the colored products formed during enzymatic hydrolysis . The thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a bromophenol derivative indicated a multi-stage decomposition process leading to the formation of metal oxides .

科学研究应用

抗氧化和抗癌活性

- 从海洋来源(如红藻)中分离出的溴酚已证明具有显着的抗氧化和抗癌活性。这些化合物(包括溴酚的衍生物)因其在食品和制药领域作为天然抗氧化剂的潜力而被研究。研究表明,这些溴酚对自由基表现出有效的清除活性,表明它们在开发天然抗氧化剂中的应用 (Li et al., 2012)。此外,已经合成出新型溴酚衍生物,并显示出诱导癌细胞中细胞周期停滞和凋亡的作用,突出了它们作为抗癌药物的潜力 (Guo et al., 2018)。

酶抑制

- 合成的溴酚,包括天然产物及其衍生物,已被探索其对各种酶的抑制作用,如碳酸酐酶、乙酰胆碱酯酶和丁酰胆碱酯酶。这些研究提供了溴酚在治疗与酶失调相关的疾病中的治疗潜力的见解 (Bayrak et al., 2017)。

水处理和环境影响

- 通过水处理过程(如氯化)转化溴酚,已对其归宿和潜在有害副产物的形成进行了研究。这些研究对于评估溴酚的环境影响和开发更安全的水处理方法至关重要 (Jiang et al., 2014)。此外,已经开发出检测水中痕量溴酚的方法,突出了监测这些化合物的重要性,因为它们具有潜在的健康和环境风险 (Blythe et al., 2006)。

合成和表征

- 溴酚衍生物的合成和表征对于扩大这些化合物在各个领域的应用至关重要。研究描述了新型溴酚及其衍生物的合成,然后评估其生物活性或作为生产更复杂分子的中间体 (Guo-du, 2001)。

未来方向

The future directions for the study of “4-Bromophenyl 2-(4-phenoxyphenoxy)acetate” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential pharmacological applications. This could provide an opportunity for chemists to design new derivatives that could enhance life quality .

作用机制

Target of Action

Compounds with similar structures, such as benzylic halides, typically react via an sn1 pathway, via the resonance stabilized carbocation .

Mode of Action

Based on the structure of the compound and its similarity to other benzylic halides, it is likely that it undergoes nucleophilic substitution reactions . In these reactions, a nucleophile, a species with a lone pair of electrons, attacks the electrophilic carbon in the compound, leading to a substitution of the bromine atom .

Biochemical Pathways

For example, 4-Bromophenylacetic acid, a related compound, has been shown to conjugate with aspartic acid in plant protoplasts to form 4-bromophenylacetyl-L-aspartic acid .

Result of Action

For example, 4-Bromophenylacetic acid has been shown to have growth inhibitory effects and to cause depolarization effects on the transmembrane potential difference of tobacco protoplasts .

属性

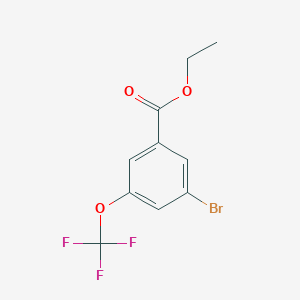

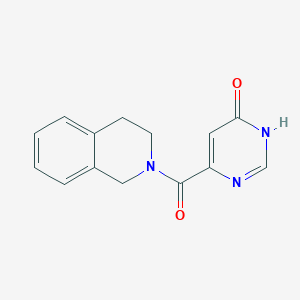

IUPAC Name |

(4-bromophenyl) 2-(4-phenoxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrO4/c21-15-6-8-19(9-7-15)25-20(22)14-23-16-10-12-18(13-11-16)24-17-4-2-1-3-5-17/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWRYIJGFFTWKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

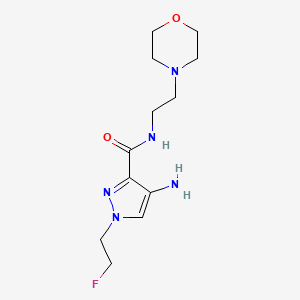

![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)

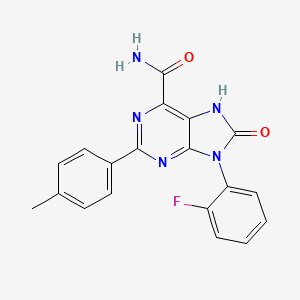

![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)

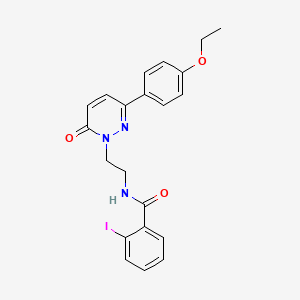

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2502341.png)

![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)